(S)-(-)-3,3'-Dibromo-1,1'-bi-2-naphthol
Overview
Description
Synthesis Analysis
The synthesis of BINOL derivatives, including those with dibromo modifications, typically involves the oxidative coupling of 2-naphthol under various conditions. For example, polymeric versions of BINOL have been synthesized and used in Lewis acid catalysis, showing the versatility of the BINOL framework in creating new catalytic materials (Hu et al., 1996). Additionally, novel photocatalytic asymmetric syntheses have been developed for producing BINOL derivatives, demonstrating the advancement in synthetic methodologies for these compounds (Hamada et al., 1993).
Molecular Structure Analysis
BINOL and its derivatives exhibit unique atropisomeric properties due to the restricted rotation around the biaryl axis. This chiral axis leads to distinct enantiomers, which can be separated and utilized in various enantioselective processes. The molecular structure of BINOL allows for extensive modification, enabling the synthesis of a wide array of derivatives with varied applications in organic synthesis and catalysis (Mak, 2004).
Scientific Research Applications
Polymer Synthesis and Catalysis :
- Poly(1,1‘-bi-2-naphthol)s, synthesized from 6,6‘-Dibromo-1,1‘-bi-2-naphthol derivatives, are used in Lewis Acid Catalysis. These polymers, when reacted with certain metal complexes, form novel polymeric Lewis acid complexes, representing a new generation of polymeric catalysts (Hu et al., 1996).
Synthesis of Chiral Binaphthol Derivatives :
- Efficient methods for preparing various sterically hindered chiral binaphthol derivatives, including those involving 3,3′-dibromo-1,1′-bi-2-naphthol, have been developed (Maruoka et al., 1988).
Enantiomeric Purity and Absolute Configuration Determination :
- (S)-3,3'-Dibromo-1,1'-bi-2-naphthol is used as a chiral solvating agent for determining the enantiomeric purity and absolute configuration of flavanones via 1H NMR spectroscopy (Du et al., 2015).
Chiral Polyurethane Synthesis :
- Reaction of (R)-1,1'-Bi(2-naphthol) with certain compounds leads to a mixture of linear polyurethane and cyclic compounds, including a cyclic dimer and trimer. The resulting polymer is proposed to have a π-stacked, 2/1-helical conformation (Gudeangadi et al., 2015).
Catalysis in Organic Synthesis :
- BINOLate-zinc complexes prepared from 3,3‘-dibromo-1,1‘-bi-2-naphthol are highly efficient catalysts for enantioselective hetero-Diels–Alder reactions, producing significant yields and enantiomeric excesses (Du et al., 2002).
Molecular Recognition :
- Charge-transfer complexes composed of rac-3,3′-dibromo-1,1′-bi-2-naphthol exhibit selective inclusion behaviors and color changes depending on the included guest molecules, showcasing their potential as molecular recognition systems (Imai et al., 2007).
Oxidative Coupling Catalysis :
- Oxidative coupling of 2-naphthol to 1,1′-binaphthol and 6,6′-dibromo-1,1′-binaphthol is catalyzed by solid Lewis acids using atmospheric oxygen as an oxidant, indicating the compound's role in novel catalytic processes (Li et al., 1999).
Conformational Analysis in Spectroscopy :
- Studies on the conformational sensitivity of chiroptical spectroscopic methods have been conducted using 6,6'-dibromo-1,1'-bi-2-naphthol. This research enhances the understanding of the conformational impact on vibrational circular dichroism, electronic circular dichroism, and optical rotatory dispersion spectra (Polavarapu et al., 2009).
Safety And Hazards
Discuss any known safety hazards associated with the compound. This could include its toxicity, flammability, and any precautions that should be taken when handling it.
Future Directions
Discuss potential future research directions involving the compound. This could include potential applications, modifications that could be made to its structure, and any unanswered questions about its properties or reactivity.
Remember to cite all information appropriately, and ensure that your analysis is based on reliable sources. It’s also important to write in a clear and concise manner, and to organize your analysis into sections with appropriate subheadings. I hope this helps, and best of luck with your analysis!
properties
IUPAC Name |
3-bromo-1-(3-bromo-2-hydroxynaphthalen-1-yl)naphthalen-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12Br2O2/c21-15-9-11-5-1-3-7-13(11)17(19(15)23)18-14-8-4-2-6-12(14)10-16(22)20(18)24/h1-10,23-24H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRTBEAXHUYEXSY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=C2C3=C(C(=CC4=CC=CC=C43)Br)O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12Br2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001347530 | |
Record name | 3,3'-Dibromo-1,1'-bi-2-naphthol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001347530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
444.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-(-)-3,3'-Dibromo-1,1'-bi-2-naphthol | |
CAS RN |
111795-43-8, 119707-74-3 | |
Record name | 3,3'-Dibromo-1,1'-bi-2-naphthol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001347530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (S)-3,3'-Dibromo-1,1'-bi-2-naphthol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (R)-3,3'-Dibromo-1,1'-bi-2-naphthol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.